Benzyl 4-methylnicotinate

説明

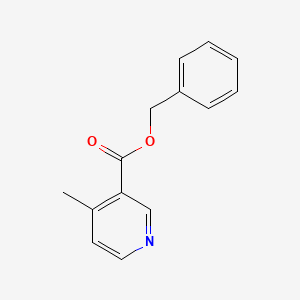

Benzyl 4-methylnicotinate is an organic compound with the molecular formula C14H13NO2. It is a derivative of nicotinic acid, where the benzyl group is esterified to the carboxyl group of 4-methylnicotinic acid. This compound is known for its vasodilatory properties and is used in various topical formulations.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol or benzylamine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Benzyl 4-methylnicotinate is recognized for its role in drug development, particularly in enhancing the bioavailability and efficacy of therapeutic agents.

- Peptidomimetics Development : The compound's structural characteristics allow it to be utilized in the creation of peptidomimetics, which are designed to overcome the limitations of traditional peptides such as low bioavailability and rapid degradation. This application is crucial for developing novel anti-infective drugs targeting both established and emerging biological pathways .

- Antitubercular Activity : Research indicates that derivatives similar to this compound may enhance the efficacy of existing antitubercular agents like isoniazid. These compounds can potentially improve therapeutic outcomes against Mycobacterium tuberculosis by modifying drug interactions at the molecular level .

Dermatological Applications

This compound is also investigated for its dermatological benefits, particularly in enhancing skin absorption and oxygenation.

- Enhanced Skin Oxygenation : Studies have shown that this compound can improve skin oxygenation when applied topically. This property is beneficial for formulations aimed at accelerating wound healing and improving skin conditions affected by oxygen levels .

- Transdermal Drug Delivery : The compound has been studied for its ability to enhance the percutaneous absorption of other drugs, such as dexamethasone. By facilitating deeper penetration into the skin layers, it can potentially increase the therapeutic effects of co-administered medications .

Biomarker for Disease Detection

Recent research highlights the potential of this compound as a biomarker in disease diagnostics.

- Volatile Organic Compounds (VOCs) : this compound has been identified among VOCs that can be detected in breath samples from patients with pulmonary diseases such as tuberculosis. Its presence could serve as a non-invasive diagnostic tool, allowing for quicker screening methods compared to traditional sputum tests .

Data Table: Summary of Applications

Case Studies

- Peptidomimetic Development :

- Transdermal Absorption Study :

- Breath Analysis for TB Screening :

作用機序

The primary mechanism of action of Benzyl 4-methylnicotinate involves its ability to act as a vasodilator. Upon topical application, it penetrates the skin and is hydrolyzed by esterases to release nicotinic acid. Nicotinic acid then induces vasodilation by increasing the production of prostaglandins, which relax the smooth muscles of blood vessels, thereby enhancing blood flow.

類似化合物との比較

Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory purposes.

Ethyl nicotinate: Similar in structure and function, used in topical formulations.

Butyl nicotinate: Known for its vasodilatory properties and used in various topical applications.

Uniqueness: Benzyl 4-methylnicotinate is unique due to the presence of the benzyl group, which enhances its lipophilicity and skin penetration capabilities compared to other nicotinic acid esters. This makes it particularly effective in topical formulations where deep tissue penetration is desired.

生物活性

Benzyl 4-methylnicotinate is an organic compound classified as a benzyl ester, derived from the reaction of benzyl alcohol with 4-methylnicotinic acid. This compound exhibits a range of biological activities that have garnered interest in pharmacological and cosmetic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO2 and features a benzyl group attached to the 4-position of the pyridine ring. This structural configuration contributes to its unique properties compared to other nicotinic derivatives.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzyl Nicotinate | Benzyl group attached to nicotinic acid | Known for vasodilatory effects |

| Methyl Nicotinate | Methyl group at the 1-position of nicotinic acid | More soluble in water than benzyl esters |

| Ethyl Nicotinate | Ethyl group at the carboxylic position | Exhibits different pharmacokinetic properties |

| Benzyl 6-(benzyl(methyl)amino)-5-methylnicotinate | Contains additional amine functionality | Potentially more complex biological interactions |

Mechanisms of Biological Activity

This compound has been shown to possess several key biological activities:

- Vasodilation : Similar to other nicotinic derivatives, it exhibits vasodilatory effects, which can enhance blood flow and improve oxygenation in tissues .

- Dermal Effects : The compound acts as a rubefacient, inducing hyperemia (increased blood flow) and stimulating percutaneous absorption, making it useful in topical formulations aimed at pain relief .

- Skin Oxygenation : Studies indicate that this compound improves skin oxygenation levels, which is beneficial for various dermatological applications .

Case Study: Topical Application Effects

A study evaluated the effects of a gel containing benzyl nicotinate (a related compound) on skin parameters such as blood flow, temperature, and redness. Measurements showed significant increases in blood flow after treatment, indicating effective vasodilation and enhanced microcirculation in the treated area .

- Methodology : Blood flow was measured using laser Doppler flowmetry before and after gel application.

- Results : The treated area exhibited a rapid increase in superficial microcapillary blood flow compared to deeper capillaries, suggesting targeted efficacy in enhancing local circulation.

Stability and Degradation Studies

Research on the degradation kinetics of benzyl nicotinate revealed that its stability is influenced by the presence of co-solvents like glycerol and polyethylene glycol. The degradation followed first-order kinetics, with polyethylene glycol showing greater stabilizing effects than glycerol .

- Findings : Incorporating these co-solvents into formulations can enhance the stability of this compound under alkaline conditions.

Applications in Cosmetic and Pharmaceutical Fields

Given its biological activities, this compound is explored for various applications:

- Cosmetic Formulations : Used in topical creams for improving skin conditions due to its vasodilatory properties.

- Pain Relief Products : Incorporated into formulations aimed at alleviating muscle and joint pain through enhanced blood circulation.

特性

IUPAC Name |

benzyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-8-15-9-13(11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSYWRWXWPEOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709673 | |

| Record name | Benzyl 4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164464-66-8 | |

| Record name | Benzyl 4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。